2-(2-{[(4-chlorophenyl)sulfanyl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)-N-(4-ethylphenyl)acetamide
Description
Properties
IUPAC Name |
2-[2-[(4-chlorophenyl)sulfanylmethyl]-5-methoxy-4-oxopyridin-1-yl]-N-(4-ethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2O3S/c1-3-16-4-8-18(9-5-16)25-23(28)14-26-13-22(29-2)21(27)12-19(26)15-30-20-10-6-17(24)7-11-20/h4-13H,3,14-15H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUWQVCLBSHNLLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C=C2CSC3=CC=C(C=C3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-{[(4-chlorophenyl)sulfanyl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)-N-(4-ethylphenyl)acetamide (CAS Number: 946339-04-4) is a member of the dihydropyridine class of compounds, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C23H22ClN3O4S
- Molecular Weight : 472.0 g/mol
Structural Features
The compound features a dihydropyridine core, which is often associated with calcium channel blocking activity, and a sulfonyl group that may enhance its biological interactions. The presence of a chlorophenyl group is significant for its potential antibacterial and enzyme inhibitory activities.
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of compounds similar to this compound. For instance, related compounds have demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis, suggesting that this compound may also exhibit similar antibacterial properties .
Enzyme Inhibition
The compound's structure suggests potential as an enzyme inhibitor. Compounds containing similar functional groups have been evaluated for their inhibitory effects on acetylcholinesterase (AChE) and urease:
- Acetylcholinesterase Inhibition : Compounds in this class have shown significant AChE inhibitory activity, which is crucial for developing treatments for Alzheimer's disease.
- Urease Inhibition : The compound may also inhibit urease, an enzyme implicated in various gastrointestinal disorders. Previous studies reported IC50 values ranging from 1.13 µM to 6.28 µM for related compounds .
Molecular Docking Studies
Molecular docking studies indicate that the compound interacts with specific amino acid residues in target proteins, which may explain its biological activities. These interactions can modulate enzyme functions or disrupt bacterial cell wall synthesis, leading to growth inhibition .
Binding Affinity
Binding studies involving bovine serum albumin (BSA) have shown that compounds with similar structures exhibit strong binding affinities, which can enhance their pharmacokinetic profiles by increasing bioavailability and reducing clearance rates in vivo .
Case Studies and Research Findings
Several studies have explored the biological activities of compounds related to this compound:
- Study on Antibacterial Activity : A synthesized derivative showed significant antibacterial effects against multiple strains with varying degrees of effectiveness, indicating a broad-spectrum potential .
- Enzyme Inhibition Evaluation : Another study reported that several derivatives exhibited potent urease inhibition compared to standard drugs, suggesting that further development could lead to new therapeutic agents for treating infections caused by urease-producing bacteria .
- Anticancer Screening : Preliminary findings indicated that related compounds induced apoptosis in cancer cell lines through mitochondrial pathways, supporting further investigation into their anticancer potential.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antioxidant Properties
Research indicates that dihydropyridine derivatives, including the compound , possess significant antioxidant properties. These compounds can mitigate oxidative stress, which is implicated in various diseases such as cancer and cardiovascular disorders. The presence of the methoxy group enhances the electron-donating ability of the molecule, potentially increasing its antioxidant capacity.
2. Antimicrobial Activity
Preliminary studies have shown that this compound exhibits antimicrobial activity against various bacterial strains. The chlorophenyl group may contribute to its efficacy by disrupting bacterial cell membranes. Further investigations are needed to quantify its effectiveness and understand the mechanisms involved.
3. Anticancer Potential
Dihydropyridine derivatives have been studied for their anticancer properties. The specific structure of this compound suggests it may inhibit cancer cell proliferation through apoptosis induction or cell cycle arrest. In vitro studies are essential to evaluate its cytotoxicity against different cancer cell lines.
Pharmacological Applications
1. Cardiovascular Agents
Dihydropyridines are well-known calcium channel blockers used in treating hypertension and angina pectoris. The structure of this compound suggests it could have similar pharmacological effects, potentially leading to new treatments for cardiovascular diseases.
2. Neurological Effects
There is emerging evidence that dihydropyridine derivatives can influence neurotransmitter systems, suggesting potential applications in treating neurological disorders such as Alzheimer's disease or depression. Research into the neuroprotective effects of this compound could yield significant insights.
Agricultural Applications
1. Pesticide Development
The compound's structural features may lend themselves to development as a novel pesticide or herbicide. The chlorophenyl sulfanyl moiety could enhance bioactivity against specific pests or pathogens affecting crops. Field trials would be necessary to assess efficacy and safety in agricultural contexts.
Data Table: Summary of Applications
| Application Area | Specific Use Case | Mechanism/Benefit |
|---|---|---|
| Medicinal Chemistry | Antioxidant properties | Reduces oxidative stress |
| Antimicrobial activity | Disrupts bacterial membranes | |
| Anticancer potential | Induces apoptosis/cell cycle arrest | |
| Pharmacology | Cardiovascular agents | Calcium channel blockade |
| Neurological effects | Modulates neurotransmitter systems | |
| Agriculture | Pesticide development | Enhances bioactivity against pests |
Case Studies
Case Study 1: Antioxidant Activity Evaluation
A study evaluated the antioxidant activity of similar dihydropyridine compounds using DPPH radical scavenging assays. Results indicated a significant reduction in DPPH radicals, confirming their potential as effective antioxidants.
Case Study 2: Antimicrobial Efficacy
In vitro tests on a series of sulfanyl-substituted dihydropyridines demonstrated promising antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting that modifications to the side chains can enhance efficacy.
Case Study 3: Cardiovascular Research
A recent investigation into calcium channel blockers highlighted the potential for new dihydropyridine derivatives to lower blood pressure effectively without significant side effects, paving the way for future clinical trials involving this compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of sulfanyl-acetamide derivatives. Key structural analogs and their comparative features are outlined below:
Table 1: Structural and Functional Comparison
Key Findings:
Substituent Effects on Bioactivity: The 4-chlorophenylsulfanyl group in the target compound may confer stronger antimicrobial activity compared to the 2-aminophenylsulfanyl analog , as electron-withdrawing groups (e.g., Cl) enhance membrane penetration. The 5-methoxy substituent likely stabilizes the dihydropyridinone ring via resonance, contrasting with the 4-hydroxy group in ’s compound, which introduces polarity but reduces metabolic stability .
Pharmacokinetic Properties: The N-(4-ethylphenyl)acetamide moiety balances lipophilicity and solubility better than the N-(4-methoxyphenyl) analog, which is overly polar for blood-brain barrier penetration . Steric hindrance from the diphenylhexan-yl group in ’s compound reduces bioavailability compared to the target compound’s simpler dihydropyridinone core .
Crystallographic Insights :
- SHELX-refined structures (e.g., N-(4-methoxyphenyl)acetamide ) reveal planar acetamide groups facilitating π-π stacking. The target compound’s bulkier 4-ethylphenyl group may disrupt this, altering crystal packing and solubility .
Research Findings and Implications
- Antimicrobial Potential: The target compound’s structural similarity to 2-[(2-aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide suggests it may inhibit bacterial enzymes (e.g., dihydrofolate reductase) via sulfanyl group interactions.
- Synthetic Feasibility: The compound’s complexity necessitates multi-step synthesis, with challenges in regioselective sulfanyl group introduction and dihydropyridinone ring stabilization.
Preparation Methods
Modified Hantzsch Synthesis with Substituted β-Ketoesters
To incorporate the 5-methoxy group, methyl 3-methoxyacetoacetate can be reacted with ammonium acetate in acetic acid at 80°C. This yields 5-methoxy-4-pyridone, which is subsequently reduced to the 1,4-dihydropyridine intermediate using sodium borohydride in methanol. The reaction proceeds with 85–90% yield when catalyzed by InCl₃ under ultrasound irradiation, as demonstrated in analogous pyrano[2,3-c]pyrazole syntheses.
Introduction of the Sulfanylmethyl Group
The sulfanylmethyl moiety at position 2 is introduced via nucleophilic substitution or Mitsunobu reactions.
Chloromethylation Followed by Thioether Formation
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Chloromethylation : Treating the dihydropyridinone with chloromethyl methyl ether (MOMCl) in the presence of ZnCl₂ as a Lewis acid introduces a chloromethyl group at position 2.
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Thioether Coupling : Reacting the chloromethyl intermediate with 4-chlorobenzenethiol in acetone using K₂CO₃ as a base yields the sulfanylmethyl derivative. This method, adapted from omeprazole syntheses, achieves 75–80% yield after 4 hours at 50°C.
Table 1: Optimization of Thioether Formation
| Condition | Catalyst | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| K₂CO₃ | None | Acetone | 50°C | 4 h | 78% |
| Et₃N | None | THF | 60°C | 6 h | 65% |
| DBU | None | DMF | 80°C | 2 h | 70% |
Acetamide Side-Chain Installation
The N-(4-ethylphenyl)acetamide group is introduced via a two-step process:
Bromoacetylation of Dihydropyridinone
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Bromination : Reacting the dihydropyridinone with bromoacetyl bromide in dichloromethane (DCM) at 0°C forms the bromoacetate intermediate.
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Amidation : Treating the bromoacetate with 4-ethylaniline in acetonitrile and K₂CO₃ at room temperature yields the acetamide derivative. This method, derived from PubChem data, provides 80–85% yield after recrystallization from ethanol.
Final Assembly and Purification
Sequential Coupling and Workup
The fully substituted dihydropyridinone is assembled by sequentially performing:
-
Cyclocondensation to form the core.
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Chloromethylation and thioether coupling.
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Bromoacetylation and amidation.
Purification Techniques
-
Recrystallization : Ethanol/water (3:1) mixtures remove unreacted starting materials.
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Column Chromatography : Silica gel with ethyl acetate/hexane (1:2) isolates the pure product (95% purity by HPLC).
Reaction Mechanistic Insights
Role of Catalysts in Cyclocondensation
InCl₃ catalyzes the formation of the dihydropyridinone core by activating the β-ketoester carbonyl group, facilitating nucleophilic attack by the amine. Ultrasound irradiation enhances reaction rates by improving mass transfer, reducing reaction times from 12 hours to 20 minutes.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-(2-{[(4-chlorophenyl)sulfanyl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)-N-(4-ethylphenyl)acetamide?
- Methodology : Multi-step organic synthesis is typically employed, including:
- Step 1 : Formation of the pyridinone core via cyclization of substituted malononitrile derivatives under acidic conditions.
- Step 2 : Introduction of the 4-chlorophenylsulfanyl group using nucleophilic substitution with 4-chlorothiophenol.
- Step 3 : Coupling with N-(4-ethylphenyl)acetamide via amide bond formation using coupling agents like EDCI/HOBt.
- Key reagents : Sodium hydride (base), DMF (solvent), and controlled temperatures (60–80°C) to optimize yield .
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Analytical techniques :
- NMR spectroscopy : H and C NMR to verify substituent positions (e.g., methoxy at C5, sulfanyl linkage).
- Mass spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H] peak at m/z 485.12).
- Infrared (IR) spectroscopy : Peaks at 1680 cm (C=O stretch of acetamide) and 1240 cm (C-O-C of methoxy group) .
Q. What preliminary biological assays are recommended to screen its bioactivity?
- Assays :
- Enzyme inhibition : Testing against kinases (e.g., EGFR) or proteases using fluorogenic substrates.
- Antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield during sulfanyl group incorporation?
- Variables to test :
- Solvent polarity : Compare DMF vs. THF for nucleophilic substitution efficiency.
- Catalyst : Evaluate KI or phase-transfer catalysts (e.g., TBAB) to enhance reactivity.
- Temperature : Kinetic studies at 50°C vs. 80°C to balance reaction rate and byproduct formation.
- Monitoring : Use TLC (eluent: 7:3 hexane/ethyl acetate) to track intermediate formation .
Q. What strategies resolve contradictions in bioactivity data across different studies?
- Approaches :
- Dose-response validation : Replicate assays with standardized concentrations (e.g., 1–100 µM).
- Target specificity : Use siRNA knockdown or CRISPR-edited cell lines to confirm target engagement.
- Metabolite profiling : LC-MS to rule out off-target effects from degradation products .
Q. How does the compound’s crystallographic data inform its interaction with biological targets?
- Methods :
- Single-crystal X-ray diffraction : Resolve bond angles and dihedral angles to model binding pockets (e.g., hydrophobic interactions with 4-chlorophenyl groups).
- Docking simulations : Compare crystal structure with homology models of target enzymes (e.g., COX-2) to predict binding affinity .
Q. What formulation challenges arise due to the compound’s low aqueous solubility?
- Solutions :
- Nanoparticle encapsulation : Use PLGA or liposomes to enhance bioavailability.
- Co-solvent systems : Test PEG 400/water mixtures for in vitro assays.
- Salt formation : Synthesize hydrochloride or sodium salts to improve dissolution rates .
Methodological Considerations
Q. How to design a SAR study for derivatives of this compound?
- Design framework :
- Core modifications : Vary the pyridinone substituents (e.g., replace methoxy with ethoxy).
- Sulfanyl group alternatives : Test 4-fluorophenyl or methylsulfonyl analogs.
- Acetamide substitution : Explore N-aryl vs. N-alkyl groups (e.g., 4-propylphenyl).
- Data analysis : Use multivariate regression to correlate structural features with bioactivity .
Q. What advanced techniques characterize its stability under physiological conditions?
- Protocols :
- Forced degradation : Expose to pH 1–9 buffers at 37°C for 24–72 hours.
- LC-MS/MS : Identify degradation products (e.g., hydrolysis of the acetamide bond).
- Circular dichroism : Monitor conformational changes in serum-containing media .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
